N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyano group attached to a phenyl ring and a pyrazole ring linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form 3-cyanophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: The compound has shown potential as an insecticide, targeting insect ryanodine receptors.
Medicine: Pyrazole derivatives are studied for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, as an insecticide, it targets the ryanodine receptors in insects, leading to disruption of calcium ion channels and ultimately causing insect paralysis and death . The compound’s structure allows it to bind effectively to these receptors, making it a potent insecticidal agent.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(3-cyanophenyl)-3-(1H-pyrazol-1-yl)propanamide
Uniqueness
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cyano group and the pyrazole ring contributes to its high binding affinity to molecular targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H10N4O |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-pyrazol-1-ylacetamide |
InChI |
InChI=1S/C12H10N4O/c13-8-10-3-1-4-11(7-10)15-12(17)9-16-6-2-5-14-16/h1-7H,9H2,(H,15,17) |
InChI Key |
PEOYEWSIUUZYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)C#N |
Origin of Product |
United States |
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